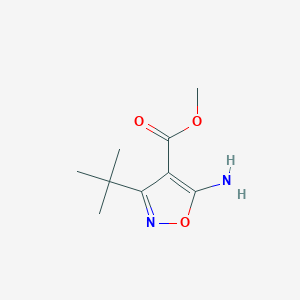
Bismuth Ferrite Garnet (Bi3Fe5O12) Sputtering Targets
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadium silicide is a compound formed by the combination of vanadium and silicon. It is known for its remarkable properties, including high-temperature stability, excellent electrical conductivity, and significant hardness. Vanadium silicide is particularly notable for its superconducting properties, especially in the A15 phase (V3Si), which exhibits a high critical temperature for superconductivity .
準備方法
Vanadium silicide can be synthesized through various methods, including:
High-Temperature Synthesis: This involves melting a stoichiometric mixture of elemental vanadium and silicon in an inert atmosphere.
Thin-Film Synthesis: This method involves the deposition of vanadium on silicon substrates followed by annealing.
Industrial Production: Industrially, vanadium silicide can be produced through carbothermic reduction of vanadium oxide, which is a scalable method suitable for large-scale production.
化学反応の分析
Vanadium silicide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen at high temperatures, vanadium silicide forms vanadium oxides and silicon dioxide.
Substitution: In certain conditions, vanadium silicide can undergo substitution reactions where silicon atoms are replaced by other elements.
Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The major products formed depend on the specific reaction conditions but typically include vanadium oxides, silicon dioxide, and elemental vanadium and silicon .
科学的研究の応用
Vanadium silicide has a wide range of applications in scientific research:
作用機序
The mechanism by which vanadium silicide exerts its effects is primarily through its superconducting properties. In the A15 phase, vanadium silicide exhibits superconductivity due to the formation of Cooper pairs of electrons, which move through the lattice without resistance. The molecular targets and pathways involved include the interaction of vanadium and silicon atoms in a specific crystalline arrangement that facilitates superconductivity .
類似化合物との比較
Vanadium silicide can be compared with other transition metal silicides such as:
Niobium silicide (Nb3Si): Similar to vanadium silicide, niobium silicide also exhibits superconducting properties but with a different critical temperature.
Molybdenum silicide (MoSi2): Known for its high-temperature stability and oxidation resistance, molybdenum silicide is used in high-temperature applications.
Tungsten silicide (WSi2): This compound is used in microelectronics for its excellent electrical conductivity and stability.
Vanadium silicide is unique due to its high critical temperature for superconductivity and its compatibility with silicon technology, making it particularly valuable in the field of microelectronics and superconducting devices .
特性
分子式 |
SiV3 |
|---|---|
分子量 |
180.910 g/mol |
InChI |
InChI=1S/Si.3V |
InChIキー |
VKTGMGGBYBQLGR-UHFFFAOYSA-N |
正規SMILES |
[Si]=[V].[V].[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


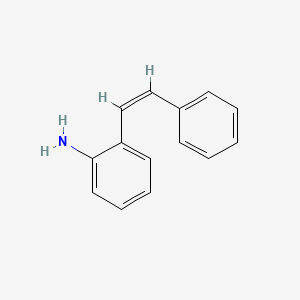
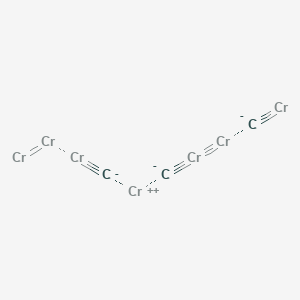
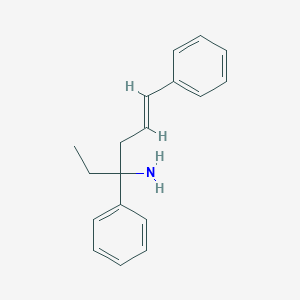
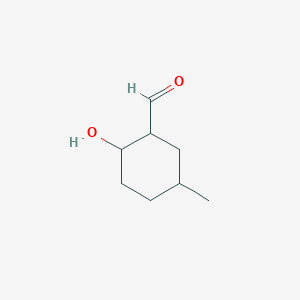

![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
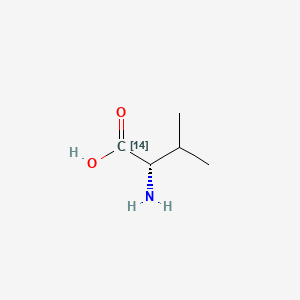
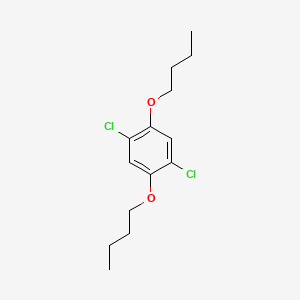
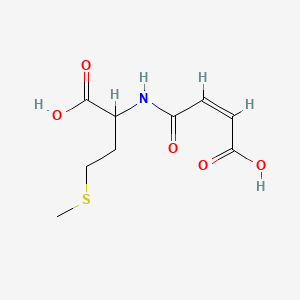
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
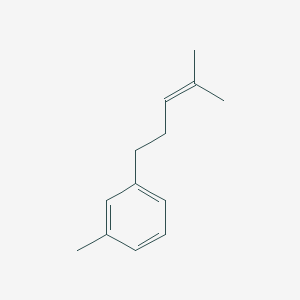
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
